molecular formula C15H19BrN6O B10963927 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B10963927
M. Wt: 379.26 g/mol
InChI Key: SFXAJPWCYOILNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. The starting materials may include 4-bromo-3-methyl-1H-pyrazole and 4-(2-pyrimidinyl)piperazine. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated as a potential drug candidate for various diseases. Its interactions with biological targets and pathways would be of particular interest.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can be compared with other pyrazole derivatives, such as:
    • 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
    • 2-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Uniqueness

The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H19BrN6O

Molecular Weight

379.26 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C15H19BrN6O/c1-11-13(16)10-22(19-11)12(2)14(23)20-6-8-21(9-7-20)15-17-4-3-5-18-15/h3-5,10,12H,6-9H2,1-2H3

InChI Key

SFXAJPWCYOILNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.